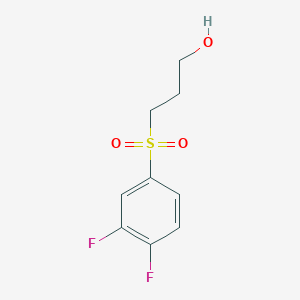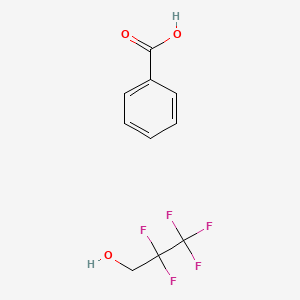![molecular formula C10H15F2NO3 B12084064 (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid is a chiral compound that features a cyclohexyl ring substituted with two fluorine atoms and a formamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized with the introduction of fluorine atoms at the 4,4-positions. This can be achieved through halogenation reactions using reagents such as fluorine gas or other fluorinating agents.
Introduction of the Formamido Group: The formamido group is introduced via a formylation reaction, where a formylating agent such as formic acid or formamide is used.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the cyclohexylformamido intermediate with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of (2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid.
Substitution: Formation of substituted cyclohexyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and formamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)carboxamido]propanoic acid: Similar structure but with a carboxamido group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)hydroxy]propanoic acid: Similar structure but with a hydroxy group instead of a formamido group.
Uniqueness: The presence of the formamido group in (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid imparts unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H15F2NO3 |
|---|---|
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C10H15F2NO3/c1-6(9(15)16)13-8(14)7-2-4-10(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)/t6-/m1/s1 |
InChI-Schlüssel |
PPCMVYBULIEAOD-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)C1CCC(CC1)(F)F |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1CCC(CC1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)



![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)



![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
